molecular formula C26H25N3O3 B11309355 N-(8-propoxyquinolin-5-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

N-(8-propoxyquinolin-5-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11309355
M. Wt: 427.5 g/mol
InChI Key: VQJLLISIQFMQNV-UHFFFAOYSA-N
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Description

N-(8-propoxyquinolin-5-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide, often referred to as Compound X , is a synthetic organic molecule with a complex structure. Let’s break it down:

    Quinoline Derivative: The compound contains a quinoline ring system, which imparts aromatic properties and contributes to its biological activity.

    Oxazole Moiety: The oxazole ring is a five-membered heterocycle containing oxygen and nitrogen atoms. It plays a crucial role in the compound’s pharmacological effects.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for Compound X, but one common approach involves the following steps:

    Quinoline Synthesis: Start with 8-propoxyquinoline as the precursor. Quinoline derivatives can be synthesized via various methods, such as Friedländer synthesis or Skraup synthesis.

    Oxazole Formation: Introduce the oxazole ring by reacting the quinoline intermediate with an appropriate carboxylic acid derivative (e.g., 3-aminobenzoic acid) under cyclization conditions.

Industrial Production:: In industry, Compound X is typically produced through efficient and scalable processes. These methods may involve high-yield reactions, purification steps, and optimization for large-scale production.

Chemical Reactions Analysis

Compound X undergoes various chemical reactions:

    Oxidation: It can be oxidized to form an N-oxide derivative.

    Reduction: Reduction of the quinoline moiety may yield a tetrahydroquinoline analog.

    Substitution: Substituents on the quinoline ring can be modified using electrophilic aromatic substitution reactions.

Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and Lewis acids (e.g., aluminum chloride).

Major products depend on reaction conditions and substituents. For instance, reduction may lead to a saturated analog, while oxidation forms the N-oxide.

Scientific Research Applications

Compound X finds applications across disciplines:

    Medicine: Investigated as a potential drug candidate due to its diverse pharmacological activities (e.g., anti-inflammatory, antitumor, or antimicrobial effects).

    Chemistry: Used as a building block for designing novel heterocyclic compounds.

    Biology: Studied for its interactions with cellular targets (e.g., enzymes, receptors).

    Industry: Employed in the synthesis of specialized chemicals.

Mechanism of Action

The precise mechanism of action remains an active area of research. some hypotheses include:

    Target Binding: Compound X likely interacts with specific protein targets, modulating their function.

    Signal Transduction: It may affect intracellular signaling pathways, influencing cellular responses.

Comparison with Similar Compounds

Compound X stands out due to its unique combination of quinoline and oxazole moieties. Similar compounds include:

    Compound Y: Shares the quinoline core but lacks the oxazole ring.

    Compound Z: Contains an oxazole ring but lacks the quinoline scaffold.

Properties

Molecular Formula

C26H25N3O3

Molecular Weight

427.5 g/mol

IUPAC Name

N-(8-propoxyquinolin-5-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C26H25N3O3/c1-2-14-31-23-12-11-21(20-8-5-13-27-25(20)23)28-26(30)22-16-24(32-29-22)19-10-9-17-6-3-4-7-18(17)15-19/h5,8-13,15-16H,2-4,6-7,14H2,1H3,(H,28,30)

InChI Key

VQJLLISIQFMQNV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2C(=C(C=C1)NC(=O)C3=NOC(=C3)C4=CC5=C(CCCC5)C=C4)C=CC=N2

Origin of Product

United States

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